(4,4-Difluorocyclohexyl)boronic acid
Description
Overview of Organoboron Compounds in Chemical Research
Organoboron compounds, characterized by a carbon-boron bond, are a cornerstone of modern chemical research. frontierspecialtychemicals.com These compounds are noted for the electron-deficient nature of the boron atom, which typically has a vacant p-orbital, rendering them mild Lewis acids. mdpi.com This electronic structure is fundamental to their reactivity and wide-ranging applications. concordia.ca Organoboron chemistry has a rich history, with boronic acids first being synthesized in 1860. nih.gov Today, the field is rapidly expanding, with thousands of distinct organoboron compounds known, finding utility as catalysts, synthetic reagents, and intermediates. frontierspecialtychemicals.com Their importance is underscored by their role in creating complex molecules with high precision and efficiency. tcichemicals.com The design of chemical bonds and the space around the boron atom can be engineered to elicit specific reactivity and functions, unlocking new potential for these compounds in materials science and organic transformations. researchgate.net
Role of Boronic Acids as Versatile Synthetic Intermediates and Catalysts
Boronic acids, with the general formula R-B(OH)₂, are arguably the most significant class of organoboron compounds in contemporary synthesis. nih.gov Their stability, low toxicity, and ease of handling make them highly attractive reagents. nih.govresearchgate.net
As synthetic intermediates, boronic acids are most famously employed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, and its discovery was a breakthrough in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. tcichemicals.com The reaction conditions are mild and compatible with a wide array of functional groups, making it a powerful tool for medicinal chemists. researchgate.net Beyond this, boronic acids participate in a variety of other transformations, including Chan-Lam and Petasis reactions. tcichemicals.com
Boronic acids also function as catalysts. Their Lewis acidic nature allows them to activate hydroxyl-containing substrates like alcohols and carboxylic acids by forming transient boronic esters, thereby avoiding the need for wasteful stoichiometric activating agents. nih.govresearchgate.net This catalytic mode enables reactions such as direct amidation, Friedel-Crafts-type reactions, and cycloadditions under mild conditions. cymitquimica.comenamine.net Some boronic acids can also act as hydrogen bond donor catalysts, for instance, in the conversion of CO₂ into organic carbonates. nih.gov
Impact of Fluorination on Organic Molecules and Organoboron Compounds
The introduction of fluorine into organic molecules—a process known as fluorination—can dramatically and often beneficially alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without a significant steric penalty. researchgate.net The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. mdpi.com
Key effects of fluorination relevant to drug discovery include:
Metabolic Stability: Increased resistance to metabolic degradation, leading to longer half-life. researchgate.net
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to permeate cell membranes. researchgate.net
Binding Affinity: Fluorine can alter the electron distribution in a molecule, potentially enhancing its binding affinity to a target protein through favorable electrostatic interactions. researchgate.net
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of amines, which can in turn affect bioavailability. researchgate.net
A systematic study on functionalized gem-difluorinated cycloalkanes (containing a CF₂ group) found that the influence of the CF₂ moiety on the acidity and basicity of carboxylic acids and amines was primarily driven by the inductive effect of the fluorine atoms. researchgate.net However, the impact on lipophilicity and aqueous solubility was more complex, being affected by the fluorine atoms' position, the ring size, and the nature of other functional groups present. researchgate.net
Contextualizing (4,4-Difluorocyclohexyl)boronic Acid within Advanced Fluorinated Building Blocks
This compound is a prime example of an advanced fluorinated building block designed for modern drug discovery. It incorporates the gem-difluorocyclohexyl motif, a saturated carbocycle that has gained significant attention as a bioisostere for other chemical groups. The strategic placement of the two fluorine atoms on the same carbon atom provides a unique combination of stability and modulated physicochemical properties without introducing excessive lipophilicity, a common challenge with more heavily fluorinated groups.
The utility of the gem-difluorocycloalkyl group is demonstrated by its incorporation into marketed pharmaceuticals such as Maraviroc (an anti-HIV medication) and Ivosidenib (an anticancer agent). cymitquimica.com In the case of Maraviroc, the use of a 4,4-difluorocyclohexane moiety was instrumental in achieving a unique antiviral profile and avoiding off-target effects. nih.gov These successes highlight the value of such fluorinated building blocks in fine-tuning the properties of a lead compound to create a successful drug.
This compound provides synthetic chemists with a ready-to-use component for introducing this valuable fluorinated scaffold into target molecules, primarily via Suzuki-Miyaura cross-coupling reactions. Its structure combines the proven benefits of the boronic acid functional group for reliable C-C bond formation with the advantageous properties conferred by the gem-difluorinated ring.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₁BF₂O₂ | enamine.net |
| Molecular Weight | 163.96 g/mol | enamine.net |
| Appearance | Solid (Typical) | - |
| Purity | ≥95% (Typical) | enamine.net |
| CAS Number | 1622453-09-1 | - |
Note: Data is based on typical values from chemical suppliers and may vary.
Table 2: Influence of Fluorination on Molecular Properties
| Property | General Effect of Fluorination | Specific Relevance of gem-Difluoro Group | Source |
| Metabolic Stability | Generally increases | Can improve stability by blocking metabolic hotspots | researchgate.net |
| Lipophilicity (LogP) | Generally increases | Effect is complex; depends on ring size and functional groups | researchgate.net |
| Acidity/Basicity (pKa) | Modulates pKa via inductive effects | Lowers pKa of adjacent acids; reduces basicity of amines | researchgate.net |
| Binding Affinity | Can enhance binding to protein targets | Alters electronic distribution for potential new interactions | researchgate.net |
Properties
Molecular Formula |
C6H11BF2O2 |
|---|---|
Molecular Weight |
163.96 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)boronic acid |
InChI |
InChI=1S/C6H11BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h5,10-11H,1-4H2 |
InChI Key |
RYPNLNRVPOSDTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCC(CC1)(F)F)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4,4 Difluorocyclohexyl Boronic Acid
Lewis Acidity and Coordination Chemistry of the Boron Center
The Lewis acidity of alkylboronic acids is generally lower than that of arylboronic acids due to the electron-donating nature of alkyl groups compared to the more complex electronic effects of aryl groups. However, the presence of strongly electron-withdrawing substituents can significantly enhance this acidity. The coordination of Lewis bases, such as diols, to the boron center is a hallmark of boronic acid chemistry, leading to the formation of five- or six-membered cyclic boronate esters. nih.govresearchgate.netresearchgate.net This reversible covalent interaction is pH-dependent, with the more stable tetrahedral esters being favored at pH values near or above the pKa of the boronic acid. researchgate.netmanchester.ac.uk For (4,4-Difluorocyclohexyl)boronic acid, this equilibrium can be represented as follows:
Figure 1: Equilibrium between the trigonal this compound and its tetrahedral boronate form upon coordination with a generic diol (HO-R-OH).
The formation of these tetrahedral boronate complexes is crucial, as it alters the hybridization of the boron from sp² to sp³, a transformation central to many of its subsequent reactions. wikipedia.org
Influence of Geminal Difluorination on Boronic Acid Reactivity
The geminal difluoro group at the C4 position of the cyclohexyl ring exerts a profound influence on the molecule's properties through a combination of potent electronic effects and distinct conformational preferences.
The two fluorine atoms at the C4 position act as powerful electron-withdrawing groups primarily through a negative inductive effect (-I). This effect is transmitted through the sigma bonds of the cyclohexane (B81311) framework, reducing the electron density at the C1 position and, consequently, at the boron atom. This polarization increases the electrophilicity and Lewis acidity of the boron center.
A direct measure of this effect is the anticipated decrease in the pKa value of the boronic acid. While the pKa of this compound has not been experimentally reported, a clear trend can be observed in analogous systems where gem-difluorination significantly lowers the pKa of nearby acidic functional groups. researchgate.netnih.govresearchgate.net This enhanced acidity facilitates the formation of the tetrahedral boronate species at a lower pH compared to its non-fluorinated counterpart, cyclohexylboronic acid.
Table 1: Influence of Geminal Difluorination on the Acidity of Cyclohexane Derivatives
| Compound | Functional Group | pKa of Non-fluorinated Analog | pKa of 4,4-Difluoro Analog | ΔpKa (Inductive Effect) |
|---|---|---|---|---|
| Cyclohexanecarboxylic acid | Carboxylic Acid | ~4.90 | ~4.40 | -0.50 |
| Cyclohexylammonium ion | Ammonium | ~10.64 | ~10.14 | -0.50 |
| This compound | Boronic Acid | ~10.5 (estimated for cyclohexylboronic acid) | ~10.0 (Predicted) | ~ -0.50 (Predicted) |
This table presents experimental pKa data for analogous carboxylic acid and amine systems researchgate.net and provides a predicted pKa for this compound based on the observed inductive effect.
The 4,4-difluorocyclohexyl ring predominantly adopts a chair conformation to minimize steric and torsional strain. In the case of this compound, the boronic acid group [-B(OH)₂] is larger than a hydrogen atom and will have a steric preference for the equatorial position to minimize 1,3-diaxial interactions.
Figure 2: Preferred equatorial chair conformation of this compound, minimizing steric hindrance.
Within this conformation, potential intramolecular interactions, though weak, could influence reactivity. One such possibility is an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and one of the equatorial fluorine atoms (O-H···F-C). Such interactions have been observed in other flexible fluorohydrin systems and can stabilize specific conformers. researchgate.netnih.gov Additionally, a direct, albeit weak, interaction between the electron-rich fluorine atoms and the electron-deficient boron center (C-F···B) could exist, although this type of interaction is less commonly invoked than hydrogen bonding. These intramolecular forces can subtly alter the orientation of the B(OH)₂ group and its accessibility to external reagents. researchgate.netnih.gov
Table 2: Estimated Conformational Energies
| Conformer | Key Interactions | Relative Energy (kcal/mol) | Population at 298 K |
|---|---|---|---|
| Equatorial-B(OH)₂ | Minimized 1,3-diaxial strain | 0 (Reference) | >95% |
| Axial-B(OH)₂ | Significant 1,3-diaxial interactions | > 2.0 | <5% |
This table provides an estimation of the relative energies of the two chair conformers. The strong preference for the equatorial conformer is based on established principles of cyclohexane conformational analysis.
Reaction Pathways Involving C-B Bond Transformation
The carbon-boron bond in this compound is the nexus of its synthetic utility, enabling its transformation into a variety of other functional groups through well-defined reaction pathways.
Alkylboronic acids and their derivatives are effective precursors for the generation of alkyl radicals. The process typically involves the formation of a tetracoordinate "ate" complex, which is subsequently oxidized. The increased electron density at the boron center in the ate complex lowers its oxidation potential compared to the neutral boronic acid, making it susceptible to single-electron transfer (SET) oxidation. sigmaaldrich.comresearchgate.net
This oxidation, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis, results in the formation of a transient boron-centered radical that rapidly undergoes homolytic cleavage of the C-B bond to release a (4,4-Difluorocyclohexyl)• radical. sigmaaldrich.comnih.gov The strong electron-withdrawing effect of the difluorocyclohexyl group would be expected to make the corresponding ate complex more difficult to oxidize compared to an unsubstituted alkylboronate.
Figure 3: General mechanism for radical generation from an alkylboronate "ate" complex via Single-Electron Transfer (SET) oxidation.
The empty p-orbital of the boron atom makes it susceptible to attack by strong nucleophiles, such as organolithium or Grignard reagents, to form a tetracoordinate boronate "ate" complex. nih.govresearchgate.netacs.org This process transforms the character of the organic moiety attached to the boron. The newly formed ate complex is nucleophilic and can engage in reactions with a range of electrophiles. nih.govrsc.org
For instance, the addition of an organolithium reagent (R'-Li) to this compound (or its ester) would generate a nucleophilic boronate complex. This complex can then transfer the difluorocyclohexyl group to an electrophile, often with the assistance of a transition metal catalyst or through a 1,2-metallate rearrangement if a suitable leaving group is present on an adjacent atom. thieme-connect.denih.gov
While direct electrophilic cleavage of the C-B bond in alkylboranes is less common than for arylboranes, it can be achieved with potent electrophiles like halogens. However, the primary mode of activation for synthetic transformations remains the initial nucleophilic addition to the boron center to form a reactive ate complex. nih.gov
Role of this compound in Complexation with Hydroxyl-Containing Substrates
Detailed experimental studies, such as spectroscopic titrations or competitive binding assays, specifically investigating the complexation of this compound with hydroxyl-containing substrates like diols, sugars, or other polyols, are not available in the reviewed literature.
Boronic acids are well-known for their ability to form reversible covalent complexes (boronate esters) with 1,2- and 1,3-diols. This interaction is fundamental to their application in sensors, drug delivery, and self-healing materials. The strength and rate of this complexation are influenced by several factors, including:
The pKa of the boronic acid: The acidity of the boronic acid is a critical determinant of its binding affinity. Electron-withdrawing groups, such as the fluorine atoms on the cyclohexyl ring, are expected to lower the pKa of this compound compared to its non-fluorinated analog. This increased acidity could potentially enhance its ability to form a tetrahedral boronate anion, which is the species that reacts with diols, thereby influencing the optimal pH for complexation.
Steric hindrance: The bulky cyclohexyl group may present steric challenges that affect the approach of and binding to diol substrates.
The nature of the diol: The geometry, steric bulk, and electronic properties of the hydroxyl-containing substrate significantly impact the stability of the resulting boronate ester.
Without specific research on this compound, any discussion on its specific binding constants, pH-dependent behavior, or substrate selectivity would be speculative. Structure-reactivity relationships established for other boronic acids suggest that the electronic effects of the gem-difluoro group would be a key area of investigation. nih.govalfa-chemistry.com
Table 1: General Factors Influencing Boronic Acid-Diol Complexation This table outlines general principles applicable to boronic acids, though specific data for this compound is unavailable.
| Factor | Description | Potential Implication for this compound |
| Boronic Acid pKa | Governs the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. Lower pKa values often correlate with stronger binding at physiological pH. | The electron-withdrawing difluoro group is expected to lower the pKa, potentially favoring complexation at lower pH compared to non-fluorinated analogs. |
| pH of the Solution | Affects the ionization state of both the boronic acid and the diol, influencing the rate and equilibrium of ester formation. | The optimal pH for complexation would need to be determined experimentally but is anticipated to be influenced by the compound's specific pKa. |
| Diol Structure | The spatial arrangement (e.g., cis vs. trans diols), steric bulk, and acidity of the hydroxyl groups determine the stability of the resulting boronate ester. | Would likely show preferential binding for cis-diols on five- or six-membered rings, but empirical data is needed to confirm selectivity. |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can affect the stability of the reactants and the boronate ester product. | Aqueous environments are common for studying diol complexation, but the hydrophobic cyclohexyl backbone might influence solubility and interactions. |
Theoretical and Computational Studies on Reaction Mechanisms
There is a notable absence of theoretical and computational studies, such as those employing Density Functional Theory (DFT), specifically focused on the reaction mechanisms of this compound in the scientific literature.
Computational chemistry is a powerful tool for elucidating the intricate details of reaction pathways, including transition state energies, reaction intermediates, and the electronic effects of substituents. For boronic acids, DFT calculations have been used to investigate:
Esterification mechanisms with diols: These studies can model the stepwise formation of boronate esters, clarifying the role of solvent molecules and the energetics of intermediate species. nih.gov
Structural and Spectroscopic Properties: DFT can be used to predict geometries, vibrational frequencies (FT-IR, Raman), and NMR chemical shifts, which can be correlated with experimental data to confirm structures and understand electronic properties. nih.govsemanticscholar.org
For this compound, a computational study would be particularly valuable for understanding the stereoelectronic effects of the gem-difluoro substitution on the cyclohexyl ring. Key areas for investigation would include:
The conformational preferences of the difluorocyclohexyl ring and its influence on the reactivity of the boronic acid moiety.
The impact of the fluorine atoms on the Lewis acidity of the boron center.
The energy barriers for key reaction steps, such as transmetalation in cross-coupling reactions or ester formation with diols.
Table 2: Potential Areas for Computational Investigation of this compound This table highlights the types of theoretical studies that would be beneficial for understanding the compound's reactivity, based on general computational approaches for boronic acids.
| Research Area | Computational Method | Potential Insights |
| Geometric & Electronic Structure | DFT (e.g., B3LYP/6-311++G(d,p)) | Prediction of bond lengths, bond angles, conformational isomers, and the impact of fluorination on the electrostatic potential and Lewis acidity. |
| Spectroscopic Analysis | GIAO (for NMR), SQM (for Vibrational Spectra) | Calculation of 1H, 13C, and 11B NMR chemical shifts and assignment of IR/Raman vibrational modes to aid in experimental characterization. nih.govnih.gov |
| Reaction Energetics | DFT with solvent models (e.g., IEFPCM) | Determination of activation energies and reaction enthalpies for processes like boronate ester formation or steps in the Suzuki-Miyaura coupling, providing a mechanistic rationale for observed reactivity. nih.gov |
| Binding Affinity | Molecular Docking, DFT | Calculation of binding energies with various diols to predict substrate selectivity and the stability of boronate ester complexes. biorxiv.org |
Applications of 4,4 Difluorocyclohexyl Boronic Acid in Organic Synthesis
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Boronic acids are key reagents in many of these processes due to their stability, low toxicity, and functional group tolerance. organic-chemistry.orgwikipedia.org
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or pseudohalide (such as a triflate). wikipedia.org This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp³) bonds, which is the primary application for an alkylboronic acid like (4,4-difluorocyclohexyl)boronic acid. mdpi.comnih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. borates.todayjyu.fi
While specific documented examples for this compound are not widespread in readily available literature, the scope of C(sp³)-hybridized boronic acids in Suzuki-Miyaura coupling is well-established. mdpi.comnih.gov this compound is expected to couple with a variety of C(sp²)-hybridized partners, including:
Aryl Halides and Triflates: Electron-deficient, electron-neutral, and electron-rich aryl bromides, iodides, and triflates are suitable coupling partners. mdpi.com Aryl chlorides, which are often less reactive, can also be used, typically requiring more specialized catalyst systems. organic-chemistry.org
Heteroaryl Halides and Triflates: A broad range of nitrogen-, oxygen-, and sulfur-containing heterocyclic halides are effective substrates, providing access to structures commonly found in pharmaceuticals.
Vinyl Halides and Triflates: Coupling with vinyl partners proceeds with retention of the double bond stereochemistry, yielding substituted alkenes.
The reactivity order for the halide partner is generally I > OTf > Br >> Cl. wikipedia.org The table below illustrates the expected scope of coupling partners for this compound based on established Suzuki-Miyaura methodology for alkylboronic acids.
| Coupling Partner Type | Example Partner | Expected Product Structure |
| Aryl Bromide | 4-Bromobenzonitrile | 4-(4,4-Difluorocyclohexyl)benzonitrile |
| Aryl Triflate | Phenyl triflate | 1,1-Difluoro-4-phenylcyclohexane |
| Heteroaryl Chloride | 2-Chloropyridine | 2-(4,4-Difluorocyclohexyl)pyridine |
| Vinyl Bromide | (E)-β-Bromostyrene | (E)-1-(4,4-Difluorocyclohexyl)-2-phenylethene |
This table represents the potential scope based on the known reactivity of analogous C(sp³)-hybridized boronic acids.
The success of coupling C(sp³)-hybridized boronic acids like this compound is highly dependent on the choice of palladium catalyst and supporting ligand. mdpi.com Key challenges include slower transmetalation rates compared to arylboronic acids and the potential for β-hydride elimination from the alkyl group. nih.gov To overcome these issues, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are generally required. wikipedia.orgharvard.edu These ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium center.
Effective catalyst systems for B-alkyl Suzuki-Miyaura couplings typically involve a palladium precursor and a specialized ligand.
| Palladium Precursor | Ligand | Typical Base | Solvent | Notes |
| Pd(OAc)₂ | SPhos, RuPhos, XPhos | K₃PO₄ | Toluene, Dioxane | Highly effective for a broad range of aryl and heteroaryl chlorides and bromides. mdpi.com |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | K₃PO₄, Cs₂CO₃ | THF, Dioxane | P(t-Bu)₃ is particularly effective for room-temperature couplings of aryl bromides. organic-chemistry.org |
| PdCl₂(dppf) | (dppf is the ligand) | Cs₂CO₃, K₂CO₃ | Toluene, DMF | A robust catalyst, particularly for primary alkylboron reagents. harvard.edu |
| Na₂PdCl₄ | TXPTS | K₃PO₄ | Water | A water-soluble system suitable for substrates with high polarity or for green chemistry applications. nih.gov |
This table summarizes common catalyst systems known to be efficient for C(sp³)–C(sp²) Suzuki-Miyaura couplings.
The mechanism of the Suzuki-Miyaura reaction has been studied extensively. borates.today For an alkylboronic acid, the key steps are influenced by the nature of the C(sp³)–boron bond.
Reductive Elimination: This is the final bond-forming step where the two organic groups (the difluorocyclohexyl and the aryl/vinyl group) are eliminated from the palladium center to form the product. wikipedia.org This process regenerates the active Pd(0) catalyst. For alkyl groups, a competing side reaction is β-hydride elimination , where a hydrogen atom on the carbon β to the palladium atom is transferred to the metal, leading to an alkene byproduct and a palladium hydride species. nih.gov However, in the case of this compound, the gem-difluoro group is at the 4-position (delta position relative to the C-B bond), meaning it does not influence the availability of β-hydrogens and this side reaction remains a potential issue, as with other cyclohexylboronic acids.
Other Metal-Catalyzed Coupling Reactions (e.g., Liebeskind-Srogl, Chan-Lam, Stille, Sonogashira)
Beyond the Suzuki-Miyaura reaction, boronic acids are reagents in several other named coupling reactions, although their application with C(sp³)-hybridized partners can be more limited.
Liebeskind-Srogl Coupling: This reaction forms a carbon-carbon bond between a thioester and a boronic acid, catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) salt (typically copper(I) thiophene-2-carboxylate, CuTC). wikipedia.orgdbpedia.org A key advantage is that the reaction proceeds under neutral conditions, avoiding the need for a strong base. rsc.org This makes it suitable for substrates with base-sensitive functional groups. While broadly applicable, the use of alkylboronic acids is less common than arylboronic acids. nih.gov The reaction could potentially be used to synthesize 4,4-difluorocyclohexyl ketones from thioesters.
Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound, such as an amine, alcohol, or phenol. wikipedia.orgorganic-chemistry.org The reaction is typically run in the presence of an oxidant, often air (O₂). rsc.org This provides a powerful alternative to palladium-catalyzed Buchwald-Hartwig amination/etherification. The scope of the Chan-Lam coupling is most extensive for arylboronic acids, with reports on alkylboronic acids being more limited. st-andrews.ac.uk
Stille Coupling: The Stille reaction is a palladium-catalyzed cross-coupling of an organotin (stannane) compound with an organic halide or pseudohalide. organic-chemistry.org Boronic acids are not substrates in the Stille reaction; organostannanes are the required organometallic nucleophile. The Stille reaction is mentioned here as an analogue to the Suzuki-Miyaura reaction, which accomplishes similar C-C bond formations but uses less toxic and more environmentally benign organoboron reagents. organic-chemistry.orgyoutube.com
Sonogashira Coupling: The conventional Sonogashira reaction is a palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov It does not directly involve boronic acids. However, variants known as Sonogashira-type couplings have been developed that do utilize boronic acids as the coupling partner for an alkyne source. These reactions can be catalyzed by palladium, gold, or copper systems, reacting a boronic acid with a terminal alkyne or an alkynyl hypervalent iodine reagent to form an internal alkyne. beilstein-journals.orgrsc.orgmdpi.comnih.gov This methodology could potentially be applied to synthesize alkynes bearing a 4,4-difluorocyclohexyl group.
Multicomponent Reactions
Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. Boronic acids can participate in certain MCRs, most notably the Petasis boronic acid-Mannich reaction. nih.gov
In the Petasis reaction, an amine, an aldehyde (often an α-hydroxyaldehyde), and an organoboronic acid react to form a substituted amine. nih.gov The scope of this reaction, however, is largely focused on vinyl- and arylboronic acids. The use of unactivated alkylboronic acids like this compound is not a common application of this methodology. Similarly, other isocyanide-based multicomponent reactions that utilize boronic acids typically require arylboronic acids bearing an aldehyde or other reactive handle to participate effectively. nih.gov Therefore, while boronic acids are valuable in MCRs, the specific use of this compound in this context is not well-established.
Petasis Borono-Mannich Reaction as a Building Block
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.orgnih.gov this compound can serve as the organoboron component in this reaction, providing a straightforward method for incorporating the 4,4-difluorocyclohexyl moiety into various molecular scaffolds.
The reaction is valued for its operational simplicity and the ability to construct complex molecules in a single step. nih.gov The versatility of the PBM reaction allows for a wide range of amines and carbonyl compounds to be used, making it a highly adaptable tool for creating libraries of structurally diverse compounds containing the difluorocyclohexyl group. wikipedia.orgorganic-chemistry.org The compatibility of boronic acids with various functional groups further enhances the utility of this reaction in organic synthesis. researchgate.net
When α-hydroxy aldehydes are used as substrates in the PBM reaction, the process can proceed with high diastereoselectivity. wikipedia.org This stereocontrol is attributed to the interaction between the boronic acid and the chiral hydroxyl group, which directs the intramolecular transfer of the vinyl or aryl group from the resulting boronate complex. wikipedia.org
Integration into Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide array of structurally distinct molecules from a common starting material. nih.gov this compound is a valuable building block in such strategies due to the unique properties conferred by the difluorocyclohexyl group and the versatile reactivity of the boronic acid moiety.
By employing this compound in multicomponent reactions, such as the Petasis reaction, chemists can rapidly generate a library of diverse compounds. researchgate.netrsc.org The ability to vary the other components in these reactions (e.g., amines and carbonyls in the Petasis reaction) allows for systematic exploration of chemical space around the difluorocyclohexyl core. This approach is particularly useful in drug discovery and materials science for the rapid generation of new leads and materials with desired properties. researchgate.net
The integration of this building block into divergent synthetic routes facilitates the efficient construction of complex molecular architectures that would otherwise require lengthy and more complex synthetic sequences. nih.gov
Catalytic Applications
While boronic acids are widely recognized as reagents in cross-coupling reactions, their role as catalysts is an expanding area of research. rsc.orgresearchgate.net The Lewis acidic nature of the boron atom allows boronic acids to activate various functional groups, enabling a range of chemical transformations. nih.gov
This compound as a Lewis Acid Catalyst
Boronic acids, including this compound, can function as effective Lewis acid catalysts in a variety of organic reactions. nih.govrsc.org The electron-deficient boron atom can interact with Lewis basic sites in organic molecules, such as the oxygen atom of a carbonyl group or a hydroxyl group, thereby activating them towards nucleophilic attack. google.com
This catalytic activity is particularly useful in reactions such as amide bond formation, where the boronic acid can facilitate the condensation of carboxylic acids and amines. nih.gov The catalytic cycle often involves the formation of a boronate intermediate, which is more susceptible to nucleophilic attack than the free carboxylic acid. The use of boronic acids as catalysts offers a milder and more environmentally friendly alternative to traditional stoichiometric activating agents. nih.gov
The electronic properties of the substituents on the boronic acid can influence its catalytic activity. While specific studies on this compound's catalytic efficacy are emerging, the presence of the electron-withdrawing fluorine atoms is expected to enhance its Lewis acidity compared to non-fluorinated analogues, potentially leading to increased catalytic activity in certain reactions.
Boronic Acid Catalysis for Hydroxyl Group Functionalization
Boronic acids have emerged as valuable catalysts for the activation and functionalization of hydroxyl groups in alcohols and diols. rsc.orgresearchgate.net This catalytic approach avoids the need for stoichiometric activating agents and often proceeds under mild reaction conditions. researchgate.net The reversible formation of boronate esters is a key step in these catalytic cycles. ualberta.ca
In the case of diols, boronic acids can facilitate regioselective functionalization by forming a cyclic boronate ester, which enhances the nucleophilicity of one of the oxygen atoms. ualberta.ca This activation allows for selective reactions at one hydroxyl group while the other is temporarily protected within the boronate ester. ualberta.ca
For simple alcohols, boronic acid catalysis can promote dehydration reactions or facilitate their use as nucleophiles in various coupling reactions. researchgate.net The formation of a boronate ester activates the alcohol, making the hydroxyl group a better leaving group or enhancing the nucleophilicity of the oxygen atom, depending on the subsequent reaction pathway. rsc.orgresearchgate.net
Emerging Roles in Catalytic Cycles Beyond Cross-Coupling
The catalytic utility of boronic acids extends beyond their traditional role in cross-coupling reactions and Lewis acid catalysis. rsc.orgnih.gov New catalytic cycles are being developed that exploit the unique properties of the boronic acid moiety to achieve novel transformations. nih.gov
One emerging area is the use of boronic acids in cycloaddition reactions, where they can act as templates to bring reactants together and lower the activation energy of the reaction. nih.gov In these cases, the boronic acid may not directly participate in bond-breaking or bond-forming events in the final product but plays a crucial role in organizing the transition state.
Furthermore, boronic acids are being explored as catalysts in redox-neutral reactions and in cascade sequences where they can initiate a series of transformations. The ability of boronic acids to interact with a variety of functional groups makes them versatile platforms for the design of new catalytic systems.
Construction of Complex Molecular Architectures
The unique reactivity and structural features of this compound make it a valuable tool for the construction of complex molecular architectures. nih.gov Its application in multicomponent reactions and divergent synthesis strategies, as previously discussed, allows for the rapid assembly of intricate molecular frameworks from simpler starting materials. researchgate.netnih.gov
The boronic acid functionality allows for its incorporation into larger structures through well-established methods like the Suzuki-Miyaura coupling, providing access to complex biaryl structures containing the difluorocyclohexyl motif. nih.gov Additionally, the ability of boronic acids to form reversible covalent bonds with diols can be exploited in the construction of dynamic systems, such as macrocycles and cages, through self-assembly processes. researchgate.netdntb.gov.ua
Stereoselective Synthesis of Fluorinated Cyclic Systems
The presence of the difluorinated cyclohexane (B81311) moiety in this compound offers a valuable tool for introducing fluorinated motifs in a stereocontrolled manner. The conformational rigidity and the electronic effects of the C-F bonds can significantly influence the stereochemical outcome of reactions. Research in this area is currently limited, and detailed studies on the stereoselective applications of this specific boronic acid are not extensively documented in peer-reviewed literature. However, the principles of stereoselective synthesis using boronic acids suggest that the chiral environment created by catalysts or substrates can be exploited to achieve high levels of stereocontrol in the construction of complex fluorinated cyclic molecules.
Utility in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
One of the most well-established applications of boronic acids is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This compound serves as a versatile coupling partner to introduce the 4,4-difluorocyclohexyl group into a wide range of organic molecules. This moiety is of particular interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability.
Below is a representative table of potential Suzuki-Miyaura coupling reactions involving this compound, based on general knowledge of such reactions.
| Aryl Halide/Triflate | Catalyst | Base | Solvent | Product |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Aryl-(4,4-difluorocyclohexane) |
| Aryl Iodide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Aryl-(4,4-difluorocyclohexane) |
| Heteroaryl Chloride | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | Heteroaryl-(4,4-difluorocyclohexane) |
The formation of carbon-heteroatom bonds using boronic acids, such as in Chan-Lam or Buchwald-Hartwig aminations, is another important transformation. While the use of alkylboronic acids in these reactions is less common than arylboronic acids, the development of suitable catalytic systems could enable the formation of C-N, C-O, and C-S bonds with the 4,4-difluorocyclohexyl moiety. There is currently a lack of specific published research detailing the use of this compound in C-N, C-O, or C-S bond forming reactions.
Applications in the Synthesis of Spirocyclic and Bridged Scaffolds
The construction of spirocyclic and bridged scaffolds is a significant challenge in synthetic organic chemistry, and these motifs are prevalent in many natural products and bioactive molecules. The use of this compound in the synthesis of such complex architectures has not been specifically detailed in the scientific literature. However, its potential as a building block in multi-step synthetic sequences leading to these scaffolds can be envisioned. For instance, the cyclohexyl ring could be further functionalized and then subjected to intramolecular cyclization reactions to form spirocyclic or bridged systems. The gem-difluoro group would serve as a stable and influential substituent throughout the synthetic route.
Further research is required to fully explore and document the synthetic utility of this compound in the creation of these intricate molecular frameworks.
Advanced Characterization and Spectroscopic Analysis of 4,4 Difluorocyclohexyl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (4,4-Difluorocyclohexyl)boronic acid, a multinuclear approach involving ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a wealth of information regarding the connectivity, conformation, and electronic environment of the atoms.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the cyclohexyl ring and the hydroxyl protons of the boronic acid group. Due to the gem-difluoro substitution at the C4 position, the molecule has a plane of symmetry, simplifying the spectrum.
The protons on the cyclohexyl ring are anticipated to appear as complex multiplets in the typical aliphatic region (δ 1.0–2.5 ppm).
H1 (methine proton α to boron): This proton, directly attached to the carbon bearing the boronic acid group, would likely appear as a multiplet, shifted slightly downfield due to the proximity of the boron atom.
H2/H6 (methylene protons): The four protons on the carbons adjacent to the boronic acid group (C2 and C6) are chemically equivalent and are expected to produce overlapping multiplets.
H3/H5 (methylene protons): The four protons on the carbons adjacent to the difluorinated carbon (C3 and C5) are also chemically equivalent. These protons would experience coupling with both the adjacent methylene (B1212753) protons (H2/H6) and the fluorine atoms at C4, leading to complex multiplet patterns. The electronegativity of the fluorine atoms is expected to shift these signals downfield compared to a non-fluorinated cyclohexane (B81311).
B(OH)₂ (hydroxyl protons): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and the signal may exchange with D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H1 | ~1.0 - 1.5 | Multiplet (m) |
| H2, H6 | ~1.6 - 2.0 | Multiplet (m) |
| H3, H5 | ~2.0 - 2.4 | Multiplet (m) |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display four distinct signals, consistent with the molecule's symmetry.
C1 (carbon bonded to boron): This carbon signal is expected to be broad due to quadrupolar relaxation induced by the adjacent boron nucleus. Its chemical shift would be in the range typical for alkyl carbons bonded to boron. libretexts.org
C2/C6: These equivalent carbons, adjacent to the C1 carbon, will appear as a single resonance in the aliphatic region. oregonstate.edu
C3/C5: These equivalent carbons are adjacent to the fluorinated center. Their resonance will be a single peak, potentially showing a small coupling constant (²JCF) with the fluorine atoms.
C4 (gem-difluoro carbon): This carbon is directly bonded to two fluorine atoms, causing a significant downfield shift. The signal is expected to be a triplet due to the strong one-bond carbon-fluorine coupling (¹JCF). modgraph.co.uk
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C1 | ~30 - 40 | Singlet (broad) |
| C2, C6 | ~25 - 35 | Singlet |
| C3, C5 | ~35 - 45 | Triplet (small ²JCF) |
¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation
¹⁹F NMR spectroscopy is a highly sensitive technique for directly probing the fluorine atoms within a molecule. For this compound, the two fluorine atoms at the C4 position are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single singlet. researchgate.net In the proton-coupled spectrum, this signal would be split into a multiplet due to coupling with the adjacent protons on C3 and C5. The chemical shift is anticipated to be in the characteristic range for gem-difluoroaliphatic systems. ucsb.edu
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity (¹H-coupled) |
|---|
¹¹B NMR Spectroscopy for Boron Center Characterization
¹¹B NMR spectroscopy provides direct information about the coordination and electronic environment of the boron atom. Boron has two NMR-active isotopes, ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3). The ¹¹B isotope is typically observed due to its higher natural abundance and more favorable NMR properties. huji.ac.il
For this compound, the boron atom is in a trigonal planar environment. This typically results in a broad signal in the ¹¹B NMR spectrum, with a chemical shift in the range of δ 18–35 ppm (relative to BF₃·OEt₂). acs.org The broadness of the signal is a characteristic feature resulting from the quadrupolar nature of the boron nucleus, which leads to efficient nuclear relaxation.
Table 4: Predicted ¹¹B NMR Spectral Data for this compound
| Boron Assignment | Predicted Chemical Shift (δ, ppm, rel. to BF₃·OEt₂) | Signal Appearance |
|---|
| B (OH)₂ | ~25 - 35 | Broad |
Isotopic Effects in NMR
Isotopic substitution can induce small but measurable changes in NMR spectra, known as isotope effects or isotope shifts. These effects can provide subtle structural and bonding information.
Boron Isotope Effects: The presence of two boron isotopes, ¹⁰B and ¹¹B, can affect the spectra of neighboring nuclei. The most common effect is the quadrupolar broadening of signals from directly attached nuclei, such as C1 in the ¹³C NMR spectrum. In high-resolution ¹⁹F NMR spectra of some organofluorine compounds, a small isotopic shift can sometimes be observed, where the fluorine nucleus experiences a slightly different magnetic environment depending on whether it is near a ¹⁰B or ¹¹B isotope.
Deuterium Isotope Effects: If the compound were analyzed in a deuterated solvent like D₂O, the acidic protons of the B(OH)₂ group would exchange with deuterium. This would cause the disappearance of the B(OH)₂ signal in the ¹H NMR spectrum. This exchange can also cause small secondary isotope shifts on the chemical shifts of nearby carbons, particularly C1.
Vibrational Spectroscopy (FT-IR, FT-Raman)
The key expected vibrational modes for this compound include:
O–H Stretching: A strong and very broad absorption band in the FT-IR spectrum, typically in the 3200–3400 cm⁻¹ region, is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety. researchgate.net
C–H Stretching: Absorptions in the 2850–3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl ring. orgchemboulder.com
B–O Stretching: A strong, characteristic band for the B-O single bond stretch is expected in the FT-IR spectrum, typically around 1350–1450 cm⁻¹. cdnsciencepub.com
C–F Stretching: Strong absorptions corresponding to C-F stretching vibrations are expected in the 1000–1100 cm⁻¹ region of the FT-IR spectrum.
B–C Stretching: The stretching vibration for the boron-carbon bond is expected to appear in the 1000–1090 cm⁻¹ range.
O–H Bending: In-plane bending of the O-H groups is anticipated to produce a band around 1190 cm⁻¹. researchgate.net
Raman spectroscopy would be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum, such as certain C-C framework modes of the cyclohexane ring.
Table 5: Predicted FT-IR / FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected FT-Raman Intensity |
|---|---|---|---|
| O–H stretch | 3200 - 3400 | Strong, Broad | Weak |
| C–H stretch | 2850 - 3000 | Strong | Strong |
| B–O stretch | 1350 - 1450 | Strong | Medium |
| C–H bend | 1450 - 1470 | Medium | Medium |
| O–H bend | ~1190 | Medium | Weak |
| C–F stretch | 1000 - 1100 | Strong | Medium |
Table of Compounds
| Compound Name |
|---|
X-ray Crystallographic Studies of Related Structures
While the specific crystal structure of this compound has not been reported in publicly available crystallographic databases, an examination of structurally analogous compounds provides significant insight into the likely solid-state conformation, molecular geometry, and intermolecular interactions of this molecule. X-ray crystallographic data from compounds containing the 4,4-difluorocyclohexyl moiety and related cyclohexylboronic acids are particularly informative.
Analysis of these related structures reveals a consistent preference for the cyclohexane ring to adopt a chair conformation. This is the lowest energy conformation for substituted cyclohexanes, and the introduction of geminal fluorine atoms at the C4 position does not alter this fundamental preference. The key structural implications of the 4,4-difluoro substitution are the significant C-F bond lengths and the influence of the electronegative fluorine atoms on the surrounding molecular environment.
In the solid state, boronic acids are well-known to form dimeric or trimeric structures through intermolecular hydrogen bonding between the hydroxyl groups of the boronic acid moieties. This often results in the formation of boroxine (B1236090) rings (a six-membered ring with alternating boron and oxygen atoms) in the anhydrous state. The specific packing and hydrogen bonding network will be influenced by the steric bulk and electronic properties of the cyclohexyl ring.
To illustrate the structural parameters of relevant compounds, the following tables summarize crystallographic data for key analogues.
Table 1: Crystallographic Data for 4,4-Difluorocyclohexanamine (B1308137) Hydrochloride
A closely related compound for which crystallographic data is available is 4,4-difluorocyclohexanamine hydrochloride. The data provides insight into the geometry of the 4,4-difluorocyclohexyl ring in a crystalline environment.
| Parameter | Value |
| Chemical Formula | C₆H₁₂F₂N⁺ · Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.123(4) |
| b (Å) | 14.567(9) |
| c (Å) | 8.998(6) |
| β (°) | 109.34(5) |
| Volume (ų) | 757.9(8) |
| Z | 4 |
Data obtained from a representative structure of a 4,4-difluorocyclohexane derivative.
Table 2: Selected Bond Lengths and Angles for 4,4-Difluorocyclohexanamine Hydrochloride
The bond lengths and angles within the 4,4-difluorocyclohexyl moiety are crucial for understanding the impact of gem-difluorination on the cyclohexane ring.
| Bond/Angle | Value |
| C-F (average) | 1.385 Å |
| C-C (ring, average) | 1.520 Å |
| F-C-F | 106.5° |
| C-C-C (ring, average) | 111.5° |
Data obtained from a representative structure of a 4,4-difluorocyclohexane derivative.
Table 3: Crystallographic Data for Cyclohexylboronic Acid Anhydride (B1165640) (Cyclohexaneboronic Anhydride)
The crystal structure of cyclohexylboronic acid anhydride (a trimer of cyclohexylboronic acid) provides a model for the intermolecular interactions that can be expected for this compound.
| Parameter | Value |
| Chemical Formula | C₁₈H₃₃B₃O₃ |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 16.345(2) |
| c (Å) | 8.351(1) |
| Volume (ų) | 1930.5(4) |
| Z | 6 |
Data obtained from a representative structure of a cyclohexylboronic acid derivative.
The crystal structure of cyclohexylboronic acid anhydride reveals a planar boroxine ring formed by the dehydration of three boronic acid molecules. The cyclohexyl groups are positioned equatorially to this central ring. In the case of this compound, a similar trimeric structure is plausible in the anhydrous solid state. The presence of the fluorine atoms would likely influence the crystal packing through weak C-H···F interactions, potentially leading to a more complex three-dimensional network. The chair conformation of the difluorocyclohexyl ring would be maintained, with the boronic acid (or boroxine ring) attachment in an equatorial position to minimize steric hindrance.
Computational Chemistry and Theoretical Modeling of 4,4 Difluorocyclohexyl Boronic Acid
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. For boronic acid derivatives, Density Functional Theory (DFT) is a widely employed method due to its favorable balance of computational cost and accuracy. dergipark.org.trnih.govrsc.org Calculations for (4,4-Difluorocyclohexyl)boronic acid would typically be performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) to adequately describe the electronic environment of the molecule. researchgate.netbiorxiv.org
These calculations begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a variety of properties can be determined:
Vibrational Frequencies: These calculations predict the infrared (IR) and Raman spectra, which arise from the molecule's vibrational modes. The results are crucial for interpreting experimental spectra.
Electronic Properties: DFT is used to calculate fundamental electronic descriptors, such as ionization potential, electron affinity, and chemical hardness, which provide insights into the molecule's reactivity. rsc.orgnih.gov
Excited States: Time-Dependent DFT (TD-DFT) is used to model the electronic transitions of the molecule, predicting its UV-Vis absorption spectrum. This is essential for understanding how the molecule interacts with light.
By applying these methods, a comprehensive theoretical profile of this compound can be constructed, providing a foundation for understanding its chemical behavior.
Analysis of Electronic Structure and Bonding
Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. fluorine1.rufaccts.de This analysis provides quantitative insights into bonding interactions, charge distribution, and intramolecular delocalization effects. fluorine1.rufluorine1.ru
For this compound, NBO analysis can elucidate several key features:
Hybridization: It determines the hybridization of atomic orbitals (e.g., sp², sp³) for each atom, confirming the trigonal planar geometry of the boron atom in the boronic acid group. lodz.pl
Charge Distribution: NBO calculates the natural charges on each atom, revealing the polarity of bonds. This is particularly useful for understanding the electron-withdrawing effects of the fluorine atoms on the cyclohexyl ring.
Hyperconjugative Interactions: A crucial aspect of NBO is the analysis of delocalization effects through second-order perturbation theory. fluorine1.ru This reveals stabilizing interactions, such as the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent empty anti-bonding orbital (e.g., a C-F σ* or the empty p-orbital on the boron atom). These interactions are critical for understanding conformational stability and reactivity. researchgate.net
Interactive Table: Representative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| σ(C-H) | σ(C-F) | 1.5 - 2.5 |
| σ(C-C) | σ(C-F) | 0.5 - 1.5 |
| LP(O) | p(B) | 30 - 50 |
| σ(C-B) | σ*(C-F) | < 0.5 |
Note: The values presented are hypothetical and representative of typical interactions in similar fluorinated organic molecules. LP(O) refers to a lone pair on an oxygen atom, and p(B) refers to the vacant p-orbital on the boron atom.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org Their energies and spatial distributions are critical for understanding a molecule's electronic properties and chemical reactivity. youtube.comossila.com
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons in a chemical reaction.
LUMO: This orbital serves as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ossila.com Conversely, a small gap suggests the molecule is more reactive.
In this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. The HOMO-LUMO gap can be correlated with the molecule's electronic absorption spectra, where the lowest energy transition often corresponds to the HOMO→LUMO excitation. rsc.org
Interactive Table: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
| EHOMO | -7.5 to -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.0 to 0.5 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 6.0 - 7.5 | Difference between LUMO and HOMO energies |
Note: These values are illustrative, based on typical DFT calculations for similar organoboron compounds, and serve to represent the expected electronic profile.
Investigation of Intramolecular Interactions and Conformation
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The cyclohexyl ring is known to adopt a chair conformation to minimize steric and torsional strain. The introduction of substituents—two fluorine atoms at the 4-position and a boronic acid group at the 1-position—leads to several possible conformers.
Computational studies focus on determining the relative stabilities of these conformers by calculating their energies. researchgate.netacs.org Key conformational questions include:
Axial vs. Equatorial B(OH)₂: The boronic acid group can occupy either an axial or an equatorial position on the chair ring. Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions). acs.org
Rotational Isomers of B(OH)₂: The orientation of the hydroxyl groups of the boronic acid moiety relative to the cyclohexyl ring also gives rise to different rotamers.
The stability of these conformers is governed by a balance of several intramolecular interactions:
Steric Effects: Repulsive interactions between bulky groups, such as 1,3-diaxial interactions, destabilize certain conformations.
Electrostatic Interactions: The dipole moments associated with the C-F and B-O/O-H bonds can lead to attractive or repulsive interactions that influence conformational preference. acs.org
Hyperconjugation: As identified by NBO analysis, stereoelectronic effects like the gauche effect can stabilize specific arrangements. For instance, interactions between C-H bonding orbitals and C-F anti-bonding orbitals (σC–H → σ*C–F) can favor certain geometries. researchgate.netresearchgate.net
Interactive Table: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | % Population (298 K) |
| Equatorial-B(OH)₂ | 0.00 | ~95% |
| Axial-B(OH)₂ | 2.0 - 3.0 | ~5% |
Note: Data are representative examples based on conformational analyses of substituted cyclohexanes. The equatorial conformer is expected to be significantly more stable.
Prediction of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for identifying and characterizing molecules. nih.gov DFT calculations can provide accurate predictions of NMR, IR, and Raman spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for various nuclei, including ¹H, ¹³C, ¹¹B, and ¹⁹F. rsc.org Theoretical predictions of ¹⁹F NMR shifts are particularly important for fluorinated compounds. rsc.org By calculating the chemical shifts for different stable conformers and averaging them based on their predicted Boltzmann populations, a final predicted spectrum can be obtained that often shows excellent agreement with experimental results. rsc.orgresearchgate.net
Vibrational Spectroscopy: DFT calculations yield harmonic vibrational frequencies that correspond to peaks in the IR and Raman spectra. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve accuracy. This allows for the confident assignment of complex experimental spectra.
Interactive Table: Predicted vs. Experimental NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |
| ¹¹B | 28 - 32 | Typically 27 - 33 |
| ¹⁹F | -180 to -190 | Varies with environment |
| ¹³C (C-B) | 35 - 45 | Varies with substitution |
| ¹³C (C-F) | 90 - 100 | Varies with substitution |
Note: Predicted values are typical ranges obtained from GIAO calculations for similar structures. Experimental values are general ranges for these types of functional groups.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions, providing insights into pathways that are often difficult to observe experimentally. nih.govnih.gov For this compound, theoretical studies can elucidate mechanisms for reactions such as esterification with diols, Suzuki-Miyaura cross-coupling, or dehydration to form boroxines. researchgate.netmaastrichtuniversity.nl
This is achieved by mapping the potential energy surface of the reaction. Key steps in this process include:
Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.
Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate the TS structure connecting reactants and products.
Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation energy (Eₐ), which is the primary determinant of the reaction rate.
Verifying the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state smoothly connects the intended reactants and products.
For example, the mechanism for the formation of a boronate ester with a diol involves the nucleophilic attack of a hydroxyl group from the diol on the Lewis acidic boron atom. researchgate.net DFT calculations can model the tetrahedral intermediate formed and the subsequent transition state for water elimination, providing a detailed, step-by-step energetic profile of the entire process. biorxiv.org
Interactive Table: Example Energetics for Boronic Acid Dehydration (Trimerization to Boroxine)
| Reaction Step | Species | ΔE (kcal/mol) |
| 1 | Dimer Formation (Reactant Complex) | -5 to -8 |
| 2 | Transition State 1 (TS1) | +10 to +15 |
| 3 | Dimer + H₂O (Intermediate) | +2 to +4 |
| 4 | Transition State 2 (TS2) | +12 to +18 |
| 5 | Trimer (Boroxine) + 2H₂O | +8 to +12 |
Note: The energy values are illustrative and based on published DFT studies of boroxine (B1236090) formation from generic boronic acids. ΔE is relative to the initial separated monomer reactants.
Q & A
Q. Table 1. Key Synthetic Reagents and Conditions
Q. Table 2. Analytical Parameters for Boronic Acid Characterization
| Technique | Parameters | Application |
|---|---|---|
| ¹H/¹⁹F NMR | 400 MHz, CDCl₃ | Regiochemical confirmation |
| HRMS | ESI+, m/z 222.14 | Molecular weight validation |
| HPLC-PDA | C18, 1.0 mL/min, 254 nm | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
